6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]
Description
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-15-10-2-3-11-12(8-10)14-9-13(11)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDJPXHTITZCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCOCC3)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate indole derivatives with oxane precursors under specific reaction conditions. For instance, the reaction may involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure . Industrial production methods may scale up these reactions, optimizing conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] has been investigated for its potential as a therapeutic agent. The indole structure is known for its versatility in drug design, particularly in the development of compounds targeting various receptors and enzymes.
- Antifungal Activity : A study highlighted the antifungal properties of derivatives related to 6-methoxy compounds. The optimization of production conditions for antifungal metabolites from Bacillus toyonensis resulted in the identification of 6-methoxy derivatives that exhibited significant antifungal activity against various pathogens .
- Neuroprotective Effects : Research has shown that indole-based compounds can provide neuroprotective effects. For instance, derivatives of indole-3-propionic acid demonstrated strong neuroprotection against oxidative stress in cellular models relevant to neurodegenerative diseases . The structural similarity of these compounds to 6-methoxy-1,2-dihydrospiro[indole-3,4'-oxane] suggests potential for similar activities.
Neuroprotective Applications
The neuroprotective potential of 6-methoxy-1,2-dihydrospiro[indole-3,4'-oxane] stems from its ability to modulate oxidative stress and inflammatory pathways.
- Mechanisms of Action : Compounds with similar structures have been observed to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. In vitro studies indicated that certain indole derivatives could reduce lipid peroxidation and enhance antioxidant defenses in neuronal cells .
- Case Studies : In experimental models of Parkinson's disease, derivatives showed promise by protecting against neurotoxic agents and maintaining cellular viability . These findings suggest that 6-methoxy-1,2-dihydrospiro[indole-3,4'-oxane] could be explored further as a candidate for neuroprotective therapies.
Drug Development Scaffold
The structural framework of 6-methoxy-1,2-dihydrospiro[indole-3,4'-oxane] provides a versatile scaffold for the synthesis of new pharmacological agents.
- Synthesis Strategies : Various synthetic approaches have been developed to modify the indole structure to enhance biological activity or selectivity towards specific targets. For example, functionalization techniques allow for the introduction of different substituents that can alter pharmacokinetic properties or receptor affinity .
- Potential Drug Candidates : The ability to create hybrids or derivatives from this compound opens avenues for developing multi-target drugs aimed at complex diseases involving multiple pathways. This is particularly relevant in conditions like cancer and neurodegenerative diseases where polypharmacology may be beneficial .
Mechanism of Action
The mechanism by which 6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal applications, it may inhibit or activate specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1528989-30-1)
- Key Differences : The methoxy group is substituted at position 4 of the indole ring instead of position 4.
- No direct pharmacological data is available, but synthesis methods suggest similar stability .
6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (CAS 1396864-33-7)
- Key Differences : A methyl group replaces the methoxy substituent at position 5.
- This substitution may shift metabolic pathways due to altered cytochrome P450 interactions .
Ring System Variants
Pinoline (6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole)
- Structure : A tricyclic β-carboline with a pyrido ring instead of a spirooxane.
- Pharmacological Profile: Acts as a serotonin receptor agonist (5-HT2C full agonist, 5-HT2A partial agonist) . Inhibits monoamine oxidase A (MAO-A) and scavenges oxygen radicals . Promotes neurogenesis at trace concentrations (10 nM) in neural stem cells .
- Comparison: The spirooxane structure in 6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] may confer greater metabolic stability compared to Pinoline’s flexible β-carboline system. However, Pinoline’s MAO inhibition and neurogenic properties are well-documented, whereas data for the spirooxane derivative remains speculative .
Halogenated Derivatives
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (CAS 1609266-05-8)
- Key Differences : A bromine atom replaces the methoxy group at position 4.
- Impact : Bromine increases molecular weight (304.61 g/mol) and introduces steric bulk, which may hinder binding in sterically sensitive targets. The electron-withdrawing effect of bromine could reduce electron density on the indole ring, altering reactivity in electrophilic substitutions .
Non-Spiro Indole Analogs
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-89-6)
- Structure : A bicyclic indole fused with a cyclopentane ring.
- Comparison : The absence of a spiro junction reduces conformational rigidity, likely decreasing target selectivity. This compound is marketed as a pharmaceutical intermediate, emphasizing its utility in synthesis rather than direct bioactivity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| 6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] | C12H15NO2 | 205.25 | 6-OCH3 | Conformationally rigid, spirooxane |
| 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] | C12H15NO2 | 205.25 | 4-OCH3 | Structural isomer, electronic variance |
| 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl | C12H15BrClNO | 304.61 | 5-Br | Increased steric bulk, electron-withdrawing |
| Pinoline | C12H14N2O | 202.26 | 6-OCH3, β-carboline | MAO-A inhibition, neurogenic activity |
Table 2: Pharmacological Comparison
Biological Activity
6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and an indole moiety fused with an oxane ring, which may influence its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 6-methoxyspiro[1,2-dihydroindole-3,4'-oxane]
- Molecular Weight : 219.28 g/mol
- Chemical Structure : The spirocyclic structure is characterized by the fusion of an indole and an oxane ring, making it a potential candidate for various biological interactions.
The biological activity of 6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, the compound may act as an enzyme inhibitor or activator in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spirocyclic compounds similar to 6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]. For example:
- Antibacterial Activity : Compounds with similar structures have shown efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some exhibiting low minimum inhibitory concentrations (MIC) . The ability to inhibit biofilm formation in these bacteria is particularly noteworthy.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 3k | MRSA | <1 |
| 3b | S. aureus | 3.90 |
Cytotoxic Activity
The cytotoxic effects of compounds related to 6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] have also been investigated. In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines:
- Cancer Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others showed varying degrees of sensitivity to these compounds.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3e | A549 | 5.0 |
| 3g | MCF7 | 7.5 |
Case Studies
Several case studies have explored the synthesis and biological evaluation of derivatives related to 6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]. For instance:
- Study on Indolylquinazolinones : This research demonstrated that certain derivatives exhibited strong antibacterial properties against MRSA and significant cytotoxicity against cancer cells .
- Molecular Docking Studies : These studies assessed the binding affinity of compounds to specific proteins involved in bacterial resistance mechanisms. Results indicated promising interactions that could inform future drug design .
Q & A
Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
